molecular formula C16H15N3O3 B11052717 Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate

Cat. No.: B11052717
M. Wt: 297.31 g/mol
InChI Key: YRZARDRCCQJLBL-UHFFFAOYSA-N
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Description

Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate is a heterocyclic compound that belongs to the class of pyrimidobenzimidazoles. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities . The structure of this compound includes a pyrimidine ring fused with a benzimidazole ring, making it a valuable scaffold for drug development.

Chemical Reactions Analysis

Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or other reactive sites on the molecule.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction yield .

Scientific Research Applications

Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl (1-allyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

methyl 2-(4-oxo-1-prop-2-enylpyrimido[1,2-a]benzimidazol-2-yl)acetate

InChI

InChI=1S/C16H15N3O3/c1-3-8-18-11(10-15(21)22-2)9-14(20)19-13-7-5-4-6-12(13)17-16(18)19/h3-7,9H,1,8,10H2,2H3

InChI Key

YRZARDRCCQJLBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC=C

Origin of Product

United States

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